Cas no 87649-55-6 ([3-[2-[(7Ar)-7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane)

[3-[2-[(7Ar)-7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane structure
87649-55-6 structure
Product Name:[3-[2-[(7Ar)-7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane
Numéro CAS:87649-55-6
Le MF:C33H58OSi
Mégawatts:498.89853143692
MDL:MFCD22573282
CID:1003697
PubChem ID:15583634
Update Time:2024-10-26

[3-[2-[(7Ar)-7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane Propriétés chimiques et physiques

Nom et identifiant

    • 4H-Cyclopenta-1,3-dioxol-4-ol, 3a,6a-dihydro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aS,4S,6aR)-
    • (1,1-Dimethylethyl)dimethyl[[(3β,5E,7E)-9,10-secocholesta-5,7,10(19)-trien-3-yl]oxy]silane
    • Silane, (1,1-diMethylethyl)diMethyl[[(3β,5E,7E)-9,10-secocholesta-5,7,10(19)-trien-3-yl]oxy]-
    • tert-butyldimethyl(((1S,E)-3-((E)-2-((1S,3aS,7aR)-7a-methyl-1-(6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexyl)oxy)silane
    • (1,1-Dimethylethyl)dimethyl[[(3
    • [3-[2-[(7Ar)-7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]
    • (1,1-Dimethylethyl)dimethyl[[(3β,5E,7E)-9,10-secocholesta-5,7,10(19)-trien-3-yl]oxy]silane (ACI)
    • [(1S,3E)-3-[(2E)-2-[(1R,3As,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane
    • Silane, (1,1-dimethylethyl)dimethyl[[(3beta,5E,7E)-9,10-secocholesta-5,7,10(19)-trien-3-yl]oxy]-
    • AKOS037650014
    • (1,1-Dimethylethyl)dimethyl[[(3beta,5E,7E)-9,10-secocholesta-5,7,10(19)-trien-3-yl]oxy]silane
    • 87649-55-6
    • CS-M1838
    • A,5E,7E)-9,10-secocholesta-5,7,10(19)-trien-3-yl]oxy]silane
    • Tert-butyldimethyl(((E)-3-(2-((1R,3aS,7aR,E)-7a-methyl-1-((R)-6-methylheptan-2-yl)octahydro-4H-inden-4-ylidene)ethylidene)-4-methylenecyclohexyl)oxy)silane
    • CS-14082
    • [3-[2-[(7Ar)-7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane
    • MDL: MFCD22573282
    • Piscine à noyau: 1S/C33H58OSi/c1-24(2)13-11-14-26(4)30-20-21-31-27(15-12-22-33(30,31)8)17-18-28-23-29(19-16-25(28)3)34-35(9,10)32(5,6)7/h17-18,24,26,29-31H,3,11-16,19-23H2,1-2,4-10H3/b27-17+,28-18+/t26-,29+,30-,31+,33-/m1/s1
    • La clé Inchi: DWIUSINKAVTSCC-CECGAKQYSA-N
    • Sourire: C[C@@]12[C@@H]([C@H](C)CCCC(C)C)CC[C@H]1/C(/CCC2)=C/C=C1/C(=C)CC[C@H](O[Si](C)(C)C(C)(C)C)C/1

Propriétés calculées

  • Qualité précise: 498.42569300g/mol
  • Masse isotopique unique: 498.42569300g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 1
  • Comptage des atomes lourds: 35
  • Nombre de liaisons rotatives: 9
  • Complexité: 794
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 5
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 2
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 9.2

Propriétés expérimentales

  • Dense: 0.92±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubilité: Insuluble (2.3E-7 g/L) (25 ºC),

[3-[2-[(7Ar)-7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane PrixPlus >>

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[3-[2-[(7Ar)-7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol
2.1 Reagents: Imidazole Solvents: Dimethylformamide
Référence
A direct, regio- and stereoselective 1α-hydroxylation of (5E)-calciferol derivatives
Andrews, David R.; et al, Journal of Organic Chemistry, 1986, 51(9), 1635-7

Méthode de production 2

Conditions de réaction
1.1 Reagents: Imidazole Solvents: Dimethylformamide
Référence
A direct, regio- and stereoselective 1α-hydroxylation of (5E)-calciferol derivatives
Andrews, David R.; et al, Journal of Organic Chemistry, 1986, 51(9), 1635-7

Méthode de production 3

Conditions de réaction
1.1 Reagents: Benzene ,  Sulfur dioxide ,  Water
2.1 Reagents: Sodium bicarbonate Solvents: Ethanol
3.1 Reagents: Imidazole Solvents: Dimethylformamide
Référence
A direct, regio- and stereoselective 1α-hydroxylation of (5E)-calciferol derivatives
Andrews, David R.; et al, Journal of Organic Chemistry, 1986, 51(9), 1635-7

[3-[2-[(7Ar)-7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane Raw materials

[3-[2-[(7Ar)-7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane Preparation Products

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